benzoic acid;N-ethylethanamine
Description
Properties
CAS No. |
34882-90-1 |
|---|---|
Molecular Formula |
C18H23NO4 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
benzoic acid;N-ethylethanamine |
InChI |
InChI=1S/2C7H6O2.C4H11N/c2*8-7(9)6-4-2-1-3-5-6;1-3-5-4-2/h2*1-5H,(H,8,9);5H,3-4H2,1-2H3 |
InChI Key |
LIDXUASYKBFAAD-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Benzoic Acid Synthesis:
-
N-Ethylethanamine Synthesis:
Industrial Production Methods:
- Industrial production of benzoic acid typically involves the catalytic oxidation of toluene using cobalt or manganese catalysts .
- N-ethylethanamine is produced through the alkylation of ethylamine in large-scale chemical reactors.
Chemical Reactions Analysis
Salt Formation via Acid-Base Reaction
Benzoic acid reacts with N-ethylethanamine to form an ammonium carboxylate salt. This occurs through proton transfer from the carboxylic acid to the amine:
\text{C₆H₅COOH} + \text{(C₂H₅)₂NH} \rightarrow \text{C₆H₅COO}^- \cdot \text{(C₂H₅)₂NH₂^+}
-
Equilibrium Dynamics : Excess amine or acid shifts the equilibrium toward salt formation (Le Chatelier’s principle) .
-
Role of Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance ion pair stabilization .
Direct Amide Formation
Under thermal or catalytic conditions, the ammonium salt undergoes dehydration to form N,N-diethylbenzamide:
Key Findings:
| Condition | Catalyst/Additive | Yield (%) | Source |
|---|---|---|---|
| Microwave, 150°C, 30 min | None (1:1 ratio) | 10 | |
| Microwave, 150°C, 30 min | Excess acid (1.5:1) | 75 | |
| Toluene, reflux, 18 h | 3,4,5-Trifluorobenzeneboronic acid (1 mol%) | 96 |
-
Catalytic Mechanisms :
Kinetic and Thermodynamic Parameters
Data from analogous esterification/amidation reactions provide insights:
| Parameter | Value | Source |
|---|---|---|
| Activation Energy (Eₐ) | 58.40 kJ/mol (forward), 57.70 kJ/mol (reverse) | |
| Equilibrium Constant (K) | 1.2–1.5 (at 170°C) | |
| Optimal Temperature | 150–170°C |
Side Reactions and Mitigation
Scientific Research Applications
Chemistry:
- Benzoic acid is used as a precursor in the synthesis of various organic compounds, including benzoyl chloride and benzotrichloride .
- N-ethylethanamine is used in the synthesis of pharmaceuticals and agrochemicals .
Biology:
- Benzoic acid is used as a food preservative due to its antimicrobial properties .
- N-ethylethanamine derivatives are studied for their potential biological activities .
Medicine:
- Benzoic acid is used in topical medications for its antifungal properties .
- N-ethylethanamine derivatives are explored for their potential therapeutic applications .
Industry:
Mechanism of Action
Benzoic Acid:
- Benzoic acid exerts its antimicrobial effects by inhibiting the growth of bacteria and fungi. It is metabolized in the liver to hippuric acid, which is then excreted .
N-Ethylethanamine:
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Benzoic Acid vs. Other Organic Acids
Acetic Acid (CH₃COOH)
- Extraction efficiency : Benzoic acid is extracted 98% in <5 minutes using emulsion liquid membranes, while acetic acid requires longer contact times due to its lower distribution coefficient (m) .
- Acidity : Acetic acid (pKa ~2.5) is stronger than benzoic acid, but benzoic acid’s aromaticity enhances its stability in hydrophobic environments.
- Applications : Acetic acid is preferred in industrial synthesis (e.g., vinegar), while benzoic acid is used in preservatives due to its lipophilicity.
Phenol (C₆H₅OH)
- Extraction rate: Phenol matches benzoic acid’s rapid extraction (>98% in <5 minutes) but has lower effective diffusivity in membrane phases .
- Reactivity: Phenol’s hydroxyl group is less acidic (pKa ~10) but participates in electrophilic substitution, whereas benzoic acid undergoes carboxyl-specific reactions.
Table 1: Comparative Extraction Data for Organic Acids
| Compound | Extraction Rate (5 min) | Distribution Coefficient (m) | Effective Diffusivity (m²/s) |
|---|---|---|---|
| Benzoic acid | >98% | 8.5 | 1.2 × 10⁻⁹ |
| Acetic acid | <50% | 0.3 | 0.8 × 10⁻⁹ |
| Phenol | >98% | 7.9 | 0.9 × 10⁻⁹ |
N-Ethylethanamine vs. Other Amines
Ethylamine (C₂H₅NH₂)
- Basicity : Ethylamine (pKa ~10.7) is less basic than N-ethylethanamine due to the electron-donating effect of two ethyl groups enhancing nitrogen’s lone pair availability .
- Synthesis: Ethylamine is typically produced via ethanol-ammonia reactions, while N-ethylethanamine forms through SN2 reactions between bromoethane and ammonia derivatives .
Triethylamine (N(CH₂CH₃)₃)
Table 2: Comparative Properties of Aliphatic Amines
| Compound | Type | pKa | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|
| N-Ethylethanamine | Secondary | ~11.0 | 55.5 | Pharmaceuticals, rubber |
| Ethylamine | Primary | ~10.7 | 16.6 | Pesticides, dyes |
| Triethylamine | Tertiary | ~10.8 | 89.3 | Catalysis, solvents |
Benzoic Acid Complexes
- Benzoic acid forms salts with amines (e.g., N,N-diethylethanamine) to improve solubility. These complexes are used in drug formulations to enhance bioavailability .
- In wastewater treatment, benzoic acid’s high distribution coefficient enables efficient removal via liquid membranes compared to acetic acid .
N-Ethylethanamine Derivatives
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